molecular formula C18H19FN2O5S B3606806 methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate

methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B3606806
M. Wt: 394.4 g/mol
InChI Key: AHVGAAAOARMEIA-UHFFFAOYSA-N
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Description

Methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is a structurally complex organic compound featuring a benzoate ester core modified with a glycyl amino group, an N-ethyl substituent, and a 4-fluorophenylsulfonyl moiety. This combination of functional groups confers distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonyl and glycyl groups enable diverse intermolecular interactions, such as hydrogen bonding and enzyme inhibition .

Properties

IUPAC Name

methyl 2-[[2-[ethyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-3-21(27(24,25)14-10-8-13(19)9-11-14)12-17(22)20-16-7-5-4-6-15(16)18(23)26-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVGAAAOARMEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps:

  • Formation of the Glycyl Intermediate: : The synthesis begins with the preparation of the glycyl intermediate. This involves the reaction of glycine with ethylamine under controlled conditions to form N-ethylglycine.

  • Sulfonylation: : The N-ethylglycine is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the 4-fluorophenylsulfonyl group to the molecule.

  • Esterification: : The final step involves the esterification of the sulfonylated intermediate with methyl 2-aminobenzoate. This reaction is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

  • Substitution: : The aromatic ring of the 4-fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in studies involving enzyme inhibition, as the sulfonyl group is known to interact with various biological targets.

  • Industry: : It can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its specific substituents. Key analogues include:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 4-fluorophenylsulfonyl, ethyl, benzoate ester C₁₈H₁₈FN₂O₆S* 409.4* Reference compound
Methyl 4-chloro-3-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate 4-methoxyphenylsulfonyl, 4-fluorophenyl, chloro, benzoate ester C₂₃H₂₀ClFN₂O₆S 506.9 Methoxy and chloro substituents increase steric bulk and alter electronic properties
Ethyl 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate 4-ethoxyphenylsulfonyl, 4-methylphenyl, ethyl ester C₂₆H₂₈N₂O₆S 496.6 Ethoxy and methyl groups reduce electronegativity compared to fluorine
Ethyl 2-({N-[(4-acetamidophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate 4-acetamidophenylsulfonyl, 4-methoxyphenyl C₂₅H₂₆N₃O₈S 528.6 Acetamido group introduces hydrogen-bonding capacity

*Calculated based on structural similarity to cited analogues.

Substituent Impact :

  • Fluorine vs. Methoxy/Chloro : The 4-fluorophenyl group in the target compound enhances electronegativity and lipophilicity, improving membrane permeability compared to methoxy or chloro derivatives .
  • Ethyl vs. Methyl/Ethoxy : The N-ethyl group balances steric effects and metabolic stability, whereas bulkier substituents (e.g., ethoxy) may hinder target binding .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than methoxy (logP ~1.8) or acetamido (logP ~1.2) derivatives, favoring blood-brain barrier penetration .
  • Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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